molecular formula C25H19ClN2S B2439421 2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide CAS No. 339277-50-8

2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide

Cat. No.: B2439421
CAS No.: 339277-50-8
M. Wt: 414.95
InChI Key: PPJGMWVUQIBTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorobenzyl group, diphenyl groups, a propynyl group, and an imidazole ring.

Preparation Methods

The synthesis of 2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide typically involves multiple steps, including the formation of the imidazole ring and the introduction of the chlorobenzyl and propynyl groups. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as chlorobenzyl chloride, diphenylamine, and propargyl bromide. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical research.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide can be compared with other similar compounds, such as:

  • 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole
  • 2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole

These compounds share structural similarities but may differ in their chemical properties and biological activities

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-ynylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2S/c1-2-17-28-24(20-13-7-4-8-14-20)23(19-11-5-3-6-12-19)27-25(28)29-18-21-15-9-10-16-22(21)26/h1,3-16H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJGMWVUQIBTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=C(N=C1SCC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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